molecular formula C18H20N2O3S B2569531 1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1251577-97-5

1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2569531
CAS No.: 1251577-97-5
M. Wt: 344.43
InChI Key: LWFNHWZBYCOLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide
  • 1-(3-methoxyphenyl)-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide

Uniqueness

1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl and thiophen-3-yl groups, along with the pyrrolidine ring, makes it distinct from other similar compounds .

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-(2-thiophen-3-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-16-4-2-3-15(10-16)20-11-14(9-17(20)21)18(22)19-7-5-13-6-8-24-12-13/h2-4,6,8,10,12,14H,5,7,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNHWZBYCOLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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